1-[(2-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
CAS No.: 946229-86-3
Cat. No.: VC5531287
Molecular Formula: C21H19ClN2O2
Molecular Weight: 366.85
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946229-86-3 |
|---|---|
| Molecular Formula | C21H19ClN2O2 |
| Molecular Weight | 366.85 |
| IUPAC Name | 1-[(2-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)-6-oxopyridine-3-carboxamide |
| Standard InChI | InChI=1S/C21H19ClN2O2/c1-14-6-5-9-19(15(14)2)23-21(26)17-10-11-20(25)24(13-17)12-16-7-3-4-8-18(16)22/h3-11,13H,12H2,1-2H3,(H,23,26) |
| Standard InChI Key | QOHZJILDTLFULA-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3Cl)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 1-[(2-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)-6-oxopyridine-3-carboxamide, reflects its intricate architecture. Its core consists of a 6-oxo-1,6-dihydropyridine ring substituted at position 1 with a 2-chlorobenzyl group and at position 3 with a carboxamide linked to a 2,3-dimethylphenyl moiety. The molecular formula C₂₁H₁₉ClN₂O₂ corresponds to a molar mass of 366.85 g/mol. Key structural features include:
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Dihydropyridine Core: The partially saturated pyridine ring introduces planarity while allowing for hydrogen bonding via the 6-oxo group.
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Chlorophenyl Substituent: A 2-chlorobenzyl group at position 1 contributes steric bulk and potential halogen bonding interactions.
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Dimethylphenyl Carboxamide: The N-linked 2,3-dimethylphenyl group enhances lipophilicity and may influence target binding specificity.
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₁₉ClN₂O₂ |
| Molecular Weight | 366.85 g/mol |
| IUPAC Name | 1-[(2-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)-6-oxopyridine-3-carboxamide |
| SMILES | CC1=C(C(=CC=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3Cl)C |
| InChI Key | QOHZJILDTLFULA-UHFFFAOYSA-N |
The twisted conformation between the dihydropyridine and benzene rings, evidenced by a dihedral angle of approximately 88.1°, suggests significant steric hindrance . This structural distortion may impact crystallization behavior and solubility, though experimental solubility data remain unreported.
Synthesis and Crystallographic Analysis
Synthetic Pathways
Synthesis typically involves a multi-step sequence starting from 6-oxo-1,6-dihydropyridine-3-carboxylic acid and 2-chloro-3-methylaniline. Key steps include:
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Carboxylic Acid Activation: The carboxylic acid undergoes activation using reagents like thionyl chloride or carbodiimides to form an acyl chloride or mixed anhydride.
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Amide Coupling: Reaction with 2-chloro-3-methylaniline in the presence of a base (e.g., pyridine) yields the carboxamide intermediate.
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Benzylation: Introduction of the 2-chlorobenzyl group via nucleophilic substitution or Mitsunobu reaction completes the synthesis.
Crystallization from pyridine yields block-shaped crystals suitable for X-ray diffraction. The process requires careful control of solvent polarity and temperature to avoid byproduct formation .
Crystal Packing and Hydrogen Bonding
X-ray crystallography reveals a three-dimensional network stabilized by dual N—H⋯O hydrogen bonds:
| Hydrogen Bond | D—H (Å) | H⋯A (Å) | D⋯A (Å) | Angle (°) |
|---|---|---|---|---|
| N1—H1⋯O1 (intrachain) | 0.86 | 1.93 | 2.793 | 177 |
| N2—H2⋯O2 (interchain) | 0.86 | 2.08 | 2.926 | 166 |
These interactions propagate along the a-axis, forming chains that dimerize through additional N—H⋯O contacts between dihydropyridine rings. The resulting lattice exhibits high thermal stability, as inferred from melting point analyses of analogous compounds .
Biological Activities and Mechanistic Hypotheses
Calcium Channel Modulation
Dihydropyridines are renowned for their voltage-gated calcium channel (VGCC) antagonism, exemplified by nifedipine and amlodipine. While direct evidence for 1-[(2-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide’s activity is lacking, structural analogs demonstrate:
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L-Type VGCC Blockade: The carboxamide and chlorophenyl groups may coordinate with channel pore residues, mimicking phenylalkylamine binding modes.
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T-Type Selectivity: Steric bulk from the dimethylphenyl substituent could favor interaction with Cav3.x channels, though this requires experimental validation.
Comparative Analysis with Structural Analogs
N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
This analog lacks the 2-chlorobenzyl group, resulting in:
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Reduced LogP: Calculated partition coefficient decreases from 3.8 to 2.9, indicating lower membrane permeability.
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Simplified Hydrogen Bonding: Absence of the benzyl substituent eliminates π-π interactions observed in the parent compound’s crystal lattice .
Research Gaps and Future Directions
Pharmacokinetic Profiling
Critical unknowns include:
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Metabolic Stability: Cytochrome P450 isoform susceptibility (e.g., CYP3A4-mediated oxidation).
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Bioavailability: Impact of low aqueous solubility on oral absorption.
Target Deconvolution
Advanced techniques such as:
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Chemoproteomics: Identify off-target interactions using activity-based protein profiling.
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Cryo-EM: Resolve compound-channel complexes at near-atomic resolution.
Formulation Strategies
Address solubility limitations through:
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Nanocrystallization: Reduce particle size to enhance dissolution rate.
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Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) for improved parenteral delivery.
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